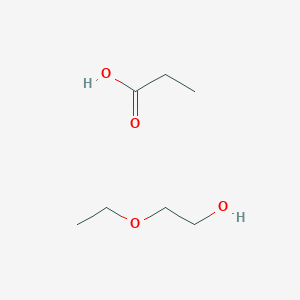
Ethanol, 2-ethoxy-, propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-ethoxy-, propanoate: is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound is formed by the reaction between ethanol and propanoic acid, resulting in a molecule with the chemical formula C₇H₁₄O₃ .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethanol, 2-ethoxy-, propanoate can be synthesized through an esterification reaction where ethanol reacts with propanoic acid in the presence of a strong acid catalyst such as sulfuric acid.
Addition Reaction: Another method involves the acid-catalyzed addition of ethanol to ethyl acrylate.
Industrial Production Methods:
Catalytic Processes: Industrial production often employs catalytic processes where ethanol and propanoic acid are reacted in the presence of a catalyst to enhance the reaction rate and yield.
Continuous Flow Reactors: In large-scale production, continuous flow reactors are used to maintain a steady supply of reactants and products, ensuring consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions:
Transesterification: This compound can participate in transesterification reactions where it reacts with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid and hydrochloric acid are commonly used as catalysts in hydrolysis and esterification reactions.
Base Catalysts: Sodium hydroxide and potassium hydroxide are used in base-catalyzed hydrolysis and transesterification reactions.
Major Products Formed:
Hydrolysis Products: Ethanol and propanoic acid.
Transesterification Products: A different ester and ethanol.
Scientific Research Applications
Chemistry:
Intermediate: It serves as an intermediate in the synthesis of other organic compounds, particularly in the production of fragrances and flavorings.
Biology and Medicine:
Drug Formulation: This compound is used in the formulation of certain pharmaceuticals due to its solvent properties and ability to enhance the solubility of active ingredients.
Industry:
Mechanism of Action
Mechanism of Action: Ethanol, 2-ethoxy-, propanoate exerts its effects primarily through its interactions with other molecules in solution. As a solvent, it facilitates the dissolution and interaction of various compounds, enhancing reaction rates and product formation. Its ester functional group allows it to participate in esterification and hydrolysis reactions, making it a versatile intermediate in organic synthesis .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific application. In drug formulation, it may enhance the bioavailability of active ingredients by improving their solubility and stability .
Comparison with Similar Compounds
Ethyl Acetate: Ethyl acetate is another ester with similar solvent properties but differs in its chemical structure and applications.
Methyl Propanoate: Methyl propanoate is similar in structure but has different physical properties and uses.
Butyl Propanoate: Butyl propanoate is another ester with a longer carbon chain, resulting in different solubility and volatility characteristics.
Uniqueness: Ethanol, 2-ethoxy-, propanoate is unique due to its specific combination of ethanol and propanoic acid, resulting in distinct physical and chemical properties. Its ability to act as a solvent and intermediate in various reactions makes it valuable in multiple industries, including pharmaceuticals, coatings, and chemical synthesis .
Properties
CAS No. |
14272-48-1 |
|---|---|
Molecular Formula |
C7H16O4 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-ethoxyethanol;propanoic acid |
InChI |
InChI=1S/C4H10O2.C3H6O2/c1-2-6-4-3-5;1-2-3(4)5/h5H,2-4H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
OPZOJJICKVTDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


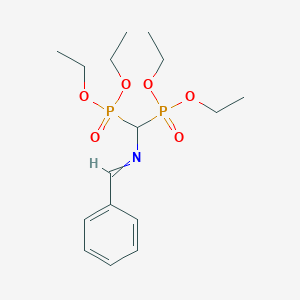
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087714.png)
![ethyl 2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14087725.png)
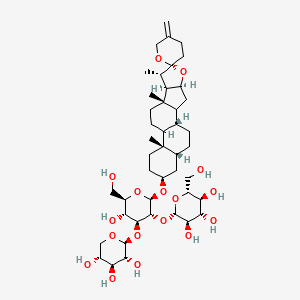
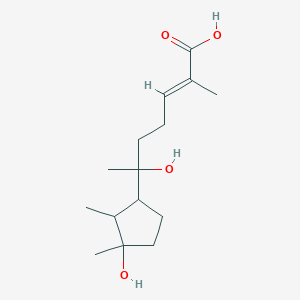
![5-(hydroxymethyl)-1-[(Z)-5-hydroxy-3-methylpent-3-enyl]-5,8a-dimethyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde](/img/structure/B14087732.png)
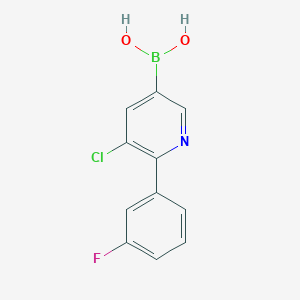
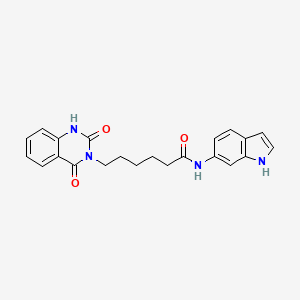
![1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087740.png)

![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087753.png)
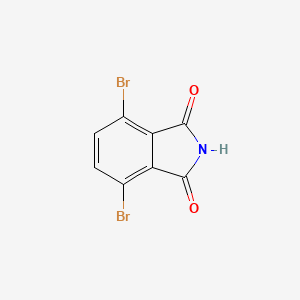
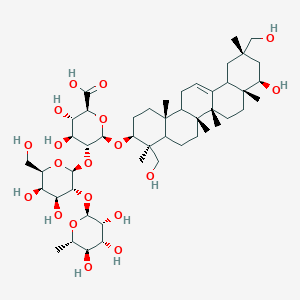
![9-benzyl-3-(2,4-dichlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087776.png)
